Product packaging for 1H-Benzimidazole-4,6-diol(Cat. No.:CAS No. 68246-04-8)

1H-Benzimidazole-4,6-diol

Cat. No.: B14478953
CAS No.: 68246-04-8
M. Wt: 150.13 g/mol
InChI Key: GHDGGQKBKJQMEY-UHFFFAOYSA-N
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Description

1H-Benzimidazole-4,6-diol (CAS 68246-04-8) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and a privileged scaffold for the design and synthesis of novel bioactive molecules. The benzimidazole core is a well-recognized pharmacophore in drug discovery, known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . Researchers value this specific diol derivative for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases. Benzimidazole derivatives have demonstrated potent biological activities, including antimicrobial and anticancer effects, by targeting critical cellular processes . Structure-activity relationship (SAR) studies indicate that substitutions at different positions on the benzimidazole ring, such as the N-1, C-2, and C-5/6 positions, are crucial for enhancing pharmacological activity and selectivity . As a building block, this compound enables the exploration of these relationships, facilitating the creation of compounds with potential activity against resistant bacterial strains like MRSA and various human cancer cell lines . This product is intended for research applications in a controlled laboratory setting. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. This product is for Research Use Only. It is strictly prohibited for any form of human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B14478953 1H-Benzimidazole-4,6-diol CAS No. 68246-04-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68246-04-8

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1H-benzimidazole-4,6-diol

InChI

InChI=1S/C7H6N2O2/c10-4-1-5-7(6(11)2-4)9-3-8-5/h1-3,10-11H,(H,8,9)

InChI Key

GHDGGQKBKJQMEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Benzimidazole 4,6 Diol and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnection Approaches to the 1H-Benzimidazole-4,6-diol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, the primary disconnection strategy involves breaking the C-N bonds of the imidazole (B134444) ring. This leads to two key precursors: a suitably substituted 1,2-diaminobenzene derivative and a one-carbon (C1) synthon.

A logical disconnection of the benzimidazole (B57391) core breaks the two N-C bonds of the imidazole ring, leading back to a 1,2,3,5-tetrasubstituted benzene (B151609) derivative. Specifically, for this compound, this disconnection points to 1,2-diaminobenzene-3,5-diol as the key aromatic diamine precursor. The second component would be a one-carbon electrophile, such as formic acid or one of its derivatives, which can participate in a cyclocondensation reaction.

Further retrosynthetic analysis of the 1,2-diaminobenzene-3,5-diol precursor would involve functional group interconversion (FGI) of the amino groups. These can be envisioned as arising from the reduction of nitro groups. Thus, a plausible starting material for the synthesis of the diamine precursor is 1,5-dihydroxy-2,4-dinitrobenzene. The hydroxyl groups are activating and ortho-, para-directing, which would facilitate the initial dinitration of a 1,3-dihydroxybenzene (resorcinol) derivative. Protecting the hydroxyl groups may be necessary during the synthesis to avoid unwanted side reactions. The synthesis of chiral polyhydroxylated benzimidazoles has been achieved through a tandem radical β-fragmentation of an anomeric alkoxy radical and subsequent intramolecular cyclization, showcasing advanced strategies for constructing such systems nih.gov.

Novel Reaction Pathways for the Construction of the Benzimidazole Ring System Bearing Dihydroxyl Functionality

The construction of the benzimidazole ring is most commonly achieved through the condensation of an o-phenylenediamine with a carbonyl compound or its equivalent. Recent research has focused on developing novel, more efficient, and environmentally benign methodologies.

Cyclocondensation Reactions with Carbonyl Precursors and Aromatic Diamines

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for synthesizing benzimidazoles. In the case of this compound, the reaction would involve the condensation of 1,2-diaminobenzene-3,5-diol with a suitable C1 source. The direct condensation of o-phenylenediamines with aldehydes can sometimes lead to a mixture of 1,2-disubstituted and 2-substituted benzimidazoles iosrjournals.org. However, careful control of reaction conditions and the choice of catalyst can favor the formation of the desired product.

Various catalysts have been employed to promote this cyclocondensation, including both homogeneous and heterogeneous systems. The use of p-toluenesulfonic acid (p-TSOH) has been reported for the synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes and carboxylic acids orientjchem.org. The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of the synthesis.

CatalystCarbonyl SourceSolventTemperature (°C)Yield (%)Reference
p-TSOHVarious aldehydesDMF80High orientjchem.org
p-TSOHVarious carboxylic acidsTolueneRefluxHigh orientjchem.org
None (grinding)Various aldehydesSolvent-free140Good researchgate.net
NH4ClVarious aldehydesEthanol80-90Moderate to Good niscpr.res.inresearchgate.net
Er(OTf)3Electron-rich aldehydes--High beilstein-journals.orgmdpi.com

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds and the construction of heterocyclic systems, including benzimidazoles. These methods often offer mild reaction conditions and broad functional group tolerance. Palladium-catalyzed C-N cross-coupling reactions are valuable for synthesizing anilines and their derivatives, which can be precursors to benzimidazoles nih.govbenthamscience.comresearchgate.net.

One strategy involves the intramolecular C-N bond formation from a suitably functionalized aniline derivative. For the synthesis of this compound, this could involve a palladium-catalyzed cyclization of a precursor derived from a dihydroxyaniline. Palladium catalysts can facilitate the intramolecular amination of alkenes, providing access to nitrogen-containing heterocycles organic-chemistry.org. While not a direct synthesis of benzimidazoles, this highlights the capability of palladium to mediate C-N bond formation.

Another approach is the palladium-catalyzed carbonylation and subsequent cyclization. While specific examples for dihydroxybenzimidazoles are not prevalent, the general methodology holds promise.

Palladium CatalystReactantsReaction TypeKey FeaturesReference
Pd(OAc)2/Buchwald ligandsAryl halides and aminesC-N CouplingForms aniline precursors nih.gov
Pd(CH3CN)2Cl2Alkenes and tosyl-protected aminesIntramolecular AminationForms N-heterocycles organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of benzimidazoles is an area of active research, focusing on the reduction of hazardous waste and the use of sustainable resources.

Performing reactions in the absence of a solvent minimizes the environmental impact and simplifies product purification. The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions by grinding the reactants together, often with a solid-supported catalyst or by simply heating the neat reaction mixture researchgate.netnih.gov. For instance, the condensation of o-phenylenediamine with aldehydes can be carried out by grinding at room temperature followed by heating to afford the desired benzimidazoles in good yields researchgate.net.

The development of recyclable and environmentally benign catalysts is a cornerstone of green chemistry. Several eco-friendly catalytic systems have been reported for benzimidazole synthesis.

Recyclable Catalysts: Copper(II)-supported on alginate hydrogel beads has been developed as a recyclable and environmentally friendly catalyst for the synthesis of benzimidazole derivatives in a water-ethanol solvent system at room temperature nih.gov. This catalyst demonstrated high loading capacity and could be reused for at least three cycles without a significant loss of activity nih.gov. Er(OTf)3 has also been used as a recyclable catalyst for the selective synthesis of benzimidazole derivatives beilstein-journals.orgmdpi.com.

Natural Acid Catalysts: Fruit juices, such as those from Cocos nucifera L., Citrus limetta, and Citrus sinensis L., have been utilized as natural acid catalysts for the solvent-free synthesis of benzimidazoles at room temperature, providing good to excellent yields researchgate.net.

Nanocatalysts: Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions nih.govmdpi.com. These catalysts can be recovered and reused multiple times. Similarly, TiO2 nanoparticles decorated with Co-Schiff base-g-C3N4 have been used as an efficient photocatalyst for the one-pot synthesis of benzimidazoles under visible light .

Catalyst SystemReaction ConditionsKey AdvantagesYield (%)Reference
Cu(II)-alginate beadsWater-ethanol, RTRecyclable, mild conditions70-94 nih.gov
Fruit JuicesSolvent-free, RTNatural, eco-friendly76-95 researchgate.net
Au/TiO2CHCl3:MeOH, 25 °CRecyclable, high selectivityHigh nih.govmdpi.com
Er(OTf)3-Recyclable, high yieldsHigh beilstein-journals.orgmdpi.com
Nano-Ni(II)/Y zeoliteSolvent-freeHigh yields, short reaction timeGood to excellent nih.gov
Microwave irradiationVariousReduced reaction times- figshare.com
Microwave-Assisted and Ultrasonic Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. jocpr.comarkat-usa.org This technology utilizes the ability of polar molecules to absorb microwave energy, resulting in rapid and uniform heating of the reaction mixture. jocpr.com Similarly, ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones.

The synthesis of benzimidazole derivatives, in general, has been shown to be amenable to both microwave and ultrasonic promotion. Microwave-assisted synthesis of various benzimidazole derivatives has been reported to significantly reduce reaction times and improve yields. jocpr.comnih.gov For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids, a common route to benzimidazoles, can be efficiently carried out under microwave irradiation, often in solvent-free conditions or using environmentally friendly solvents like water. jchemrev.comtandfonline.com

Ultrasonic irradiation has also proven effective in the synthesis of benzimidazoles. ichem.mdresearchgate.netbenthamdirect.com One-pot syntheses involving the condensation of o-phenylenediamines with aldehydes have been successfully conducted under ultrasonic conditions, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures. ichem.md The use of catalysts, such as nano-catalysts, in conjunction with ultrasound can further enhance reaction efficiency and allow for catalyst recycling. ichem.md

While specific examples detailing the microwave-assisted or ultrasonic synthesis of this compound are not extensively documented in the provided search results, the successful application of these techniques to a wide range of benzimidazole derivatives strongly suggests their potential applicability. The key advantages of these methods are summarized in the table below.

TechniqueKey AdvantagesTypical Reaction Time ReductionYield Improvement
Microwave-Assisted Synthesis Rapid and uniform heating, reduced reaction times, higher yields, potential for solvent-free reactions. jocpr.comarkat-usa.orgFrom hours to minutes. preprints.orgOften significant improvements over conventional methods. jocpr.compreprints.org
Ultrasonic Synthesis Enhanced reaction rates, milder reaction conditions, shorter reaction times, improved yields. ichem.mdresearchgate.netCan be significantly shorter than conventional methods. mdpi.comGenerally high yields are reported. ichem.mdresearchgate.net

These advanced energy sources offer greener and more efficient alternatives for the synthesis of the 1H-benzimidazole scaffold, and their application to the specific synthesis of this compound and its derivatives warrants further investigation.

Functionalization Strategies for the this compound Scaffold

The strategic functionalization of the this compound core is essential for modulating its physicochemical and biological properties. This section explores various synthetic methodologies for introducing diverse substituents onto the benzimidazole nucleus and at the hydroxyl groups.

Electrophilic Aromatic Substitution Reactions on the Benzimidazole Nucleus

The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups and the imidazole ring. However, the regioselectivity of these reactions can be complex and is influenced by the reaction conditions and the nature of the electrophile. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The positions most susceptible to electrophilic attack are the 5- and 7-positions, which are ortho and para to the activating hydroxyl groups.

Nucleophilic Substitution at the Hydroxyl Groups

The hydroxyl groups at the 4- and 6-positions of the this compound scaffold are amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions typically involve the conversion of the hydroxyl groups into better leaving groups or their deprotonation to form more nucleophilic alkoxides.

Common transformations include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., Williamson ether synthesis) to form the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base to yield esters.

Conversion to Halides: Treatment with reagents such as thionyl chloride or phosphorus halides to replace the hydroxyl groups with halogen atoms.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organometallic base (typically an alkyllithium reagent), directing deprotonation to the adjacent ortho position. The resulting organometallic species can then be quenched with various electrophiles to introduce a wide range of substituents.

For the this compound scaffold, the imidazole nitrogen and the hydroxyl groups could potentially serve as directing groups. For instance, after protection of the hydroxyl groups, the N-H proton of the imidazole ring could be deprotonated, followed by a second deprotonation at an adjacent carbon atom. Alternatively, a directing group could be installed on one of the imidazole nitrogens to control the regioselectivity of the metalation.

Transition Metal-Catalyzed Cross-Coupling Reactions at Diverse Positions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the this compound scaffold, it is first necessary to introduce a suitable handle, typically a halogen atom or a triflate group, at the desired position.

This can be achieved through electrophilic halogenation of the benzene ring or by conversion of the hydroxyl groups into triflates. Once the halogenated or triflated derivative is obtained, it can be subjected to a variety of cross-coupling reactions to introduce aryl, alkyl, alkynyl, or amino groups at specific positions on the benzimidazole core.

ReactionBond FormedTypical Reactants
Suzuki Coupling C-CAryl/vinyl boronic acid or ester
Heck Coupling C-CAlkene
Sonogashira Coupling C-CTerminal alkyne
Buchwald-Hartwig Amination C-NAmine

The ability to functionalize the this compound scaffold at various positions using these modern synthetic methods provides access to a vast chemical space of novel derivatives with potentially interesting and useful properties.

Functionalization at the N-H Position of the Benzimidazole Imidazole Ring

The imidazole moiety of the benzimidazole ring system possesses an acidic N-H proton, providing a key site for a variety of functionalization reactions. These modifications are instrumental in modulating the physicochemical and pharmacological properties of the resulting derivatives. The primary strategies for N-H functionalization include N-alkylation, N-arylation, and N-acylation.

For benzimidazole derivatives in general, N-alkylation is commonly achieved by reacting the benzimidazole core with alkyl halides in the presence of a base. The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity, particularly in cases of unsymmetrical benzimidazoles. Common bases include potassium carbonate and sodium hydride. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.

N-arylation of benzimidazoles, which introduces an aryl group at the N-1 position, is typically accomplished through copper- or palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope, allowing for the introduction of a diverse range of aryl and heteroaryl moieties.

N-acylation, the introduction of an acyl group, can be performed using acyl chlorides or anhydrides. This functionalization is often used to introduce specific functionalities or to serve as a protecting group strategy during multi-step syntheses.

While these general methodologies are well-established for many benzimidazole derivatives, their application to this compound requires careful consideration of the two phenolic hydroxyl groups. These groups are also acidic and can compete with the N-H proton for reaction, potentially leading to a mixture of N- and O-functionalized products. Therefore, selective N-H functionalization of this compound would likely necessitate the use of protecting groups for the hydroxyl functions or the development of highly regioselective reaction conditions.

Table 1: General Conditions for N-H Functionalization of Benzimidazoles

Reaction TypeReagentsBaseSolventConditions
N-AlkylationAlkyl halideK₂CO₃ or NaHDMF, AcetonitrileConventional heating or Microwave
N-ArylationAryl halideCs₂CO₃ or K₃PO₄Dioxane, ToluenePd or Cu catalyst, Ligand
N-AcylationAcyl chloridePyridine or Et₃NCH₂Cl₂, THFRoom temperature or gentle heating

Stereochemical Considerations in the Synthesis of Chiral this compound Derivatives

The development of chiral drugs is a cornerstone of modern pharmacology, as different enantiomers of a molecule can exhibit vastly different biological activities. The synthesis of chiral this compound derivatives, where a stereocenter is introduced, presents a significant synthetic challenge that can be addressed through several key strategies.

One common approach is the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to the N-H position of the imidazole ring. Subsequent reactions, such as an alkylation or an aldol (B89426) reaction at a substituent on the benzimidazole core, would then proceed with a high degree of diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary.

Another powerful strategy is asymmetric catalysis . This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Chiral metal complexes or organocatalysts can be employed to catalyze key bond-forming reactions in a stereoselective manner. For instance, an asymmetric reduction of a ketone substituent on the benzimidazole ring could be used to generate a chiral alcohol.

Finally, chiral pool synthesis utilizes readily available and enantiomerically pure starting materials from natural sources, such as amino acids or carbohydrates. These chiral building blocks can be incorporated into the synthesis of the target molecule, transferring their stereochemistry to the final product.

The choice of strategy will depend on the specific structure of the desired chiral derivative and the location of the stereocenter. For derivatives of this compound, the presence of the hydroxyl groups may influence the choice of reaction conditions and catalysts to avoid undesired side reactions.

Scale-Up and Process Chemistry Research for this compound Production

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a complex undertaking that requires significant research and development in process chemistry. The primary goals of scale-up are to ensure the process is safe, cost-effective, environmentally friendly, and consistently produces the target compound with the desired purity and yield.

For the production of this compound, several key factors would need to be addressed during process development. A critical first step is the selection of a robust and scalable synthetic route. While numerous methods exist for the synthesis of the benzimidazole core, not all are amenable to large-scale production. For instance, reactions that require cryogenic temperatures, hazardous reagents, or extensive chromatographic purification are generally avoided.

A common industrial approach to benzimidazole synthesis involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, this would necessitate a starting material such as 1,2-diamino-3,5-dihydroxybenzene or a protected version thereof. The availability and cost of such a starting material would be a major consideration.

Process optimization is a crucial aspect of scale-up. This involves a systematic study of all reaction parameters, including temperature, pressure, reaction time, stoichiometry of reactants, and catalyst loading, to identify the optimal conditions for maximizing yield and minimizing impurities. The use of Design of Experiments (DoE) is a powerful statistical tool for efficiently exploring the parameter space.

Safety considerations are paramount in industrial chemistry. A thorough hazard and operability (HAZOP) study would be conducted to identify and mitigate any potential safety risks associated with the process, such as runaway reactions, toxic byproducts, or flammable solvents.

Downstream processing , which includes product isolation, purification, and drying, is another critical component of scale-up. The goal is to develop efficient and scalable methods to obtain the final product in the desired physical form and with the required purity for its intended application. This may involve crystallization, filtration, and drying under controlled conditions.

Finally, green chemistry principles are increasingly important in modern pharmaceutical manufacturing. This includes the use of less hazardous solvents, minimizing waste generation, and developing catalytic and more atom-economical reactions.

Table 2: Key Considerations for the Scale-Up of this compound Production

Area of FocusKey Considerations
Route Selection - Availability and cost of starting materials- Number of synthetic steps- Avoidance of hazardous reagents and extreme conditions
Process Optimization - Maximization of yield and purity- Minimization of reaction time and byproducts- Use of statistical methods (e.g., DoE)
Safety - Hazard identification and risk assessment (HAZOP)- Control of reaction exotherms- Safe handling of all materials
Downstream Processing - Efficient and scalable isolation and purification methods- Control of crystal form and particle size- Efficient drying procedures
Green Chemistry - Use of environmentally benign solvents- Waste minimization- Development of catalytic and atom-economical processes

Computational Chemistry and Theoretical Investigations of 1h Benzimidazole 4,6 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics of 1H-Benzimidazole-4,6-diol

Quantum chemical calculations are fundamental to understanding the electronic behavior and energy of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of benzimidazole (B57391) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netinpressco.com By using functionals such as B3LYP paired with basis sets like 6-31G(d,p) or 6-311G(d,p), the geometry of this compound can be optimized to find its most stable conformation. researchgate.netinpressco.comnih.govresearchgate.net

This optimization process yields crucial data on its structural parameters. mdpi.com The results from such calculations provide a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT calculations are employed to compute thermodynamic properties, including zero-point vibrational energies, enthalpy, and Gibbs free energy, which are essential for understanding the molecule's stability and energetics. nih.gov

Table 1: Representative Predicted Ground State Properties for a Benzimidazole Derivative using DFT (B3LYP/6-311G(d,p))

This table illustrates the type of data obtained from DFT calculations for benzimidazole derivatives. Specific values for this compound would require dedicated computation.

PropertyPredicted Value
Total Energy(Calculated in Hartrees)
Zero-Point Energy(Calculated in kcal/mol)
Dipole Moment(Calculated in Debye)
C4-C5 Bond Length~1.39 Å
N1-C2 Bond Length~1.38 Å
C4-O Bond Length~1.36 Å
C-N-C Bond Angle~108°
Benzene (B151609) Ring Dihedral Angle<1° (near planar)

Ab Initio Methods for Excited State Analysis

Ab initio (from first principles) methods are crucial for studying the behavior of molecules in their electronically excited states. While computationally more demanding than DFT, methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) are used to investigate the photophysical properties of benzimidazole derivatives. researchgate.netresearchgate.netyoutube.com

For a molecule like this compound, which contains both proton-donating hydroxyl groups and proton-accepting nitrogen atoms, these methods are particularly valuable for exploring phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.comntu.edu.sgdntb.gov.ua ESIPT is a process where a proton moves from the hydroxyl group to the imidazole (B134444) nitrogen upon photoexcitation. mdpi.comacs.org Computational studies can map the potential energy surfaces of the ground and excited states to determine the energy barriers and reaction pathways for such transfers, explaining the molecule's fluorescence properties. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

For this compound, DFT calculations can determine the energies of these frontier orbitals. The HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO's location indicates potential sites for nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more easily polarizable and more reactive. researchgate.netsemanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative

This table shows representative FMO data for a generic benzimidazole. The diol substituents on this compound would influence these values.

ParameterTypical Calculated Value (eV)Implication for Reactivity
EHOMO-5.0 to -6.5Indicates electron-donating capability.
ELUMO-1.0 to -2.5Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)3.0 to 4.5Relates to chemical stability and electronic transitions.

Molecular Dynamics Simulations of this compound in Solvation Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide invaluable insights into its behavior in a solution, such as water. nih.gov These simulations model the interactions between the solute (this compound) and the solvent molecules, revealing details about the solvation shell, hydrogen bonding networks, and conformational dynamics. nih.govtandfonline.comsemanticscholar.orgacs.org

By simulating the system for nanoseconds or longer, researchers can observe how water molecules arrange around the hydroxyl and imidazole groups, quantifying the strength and lifetime of hydrogen bonds. This information is critical for understanding the molecule's solubility and how the solvent environment influences its tautomeric equilibrium and reactivity.

Tautomerism and Isomerism of this compound: A Computational Perspective

This compound can exist in several tautomeric forms due to the migration of protons. This includes the prototropic tautomerism of the N-H proton within the imidazole ring (between N1 and N3) and the keto-enol tautomerism involving the hydroxyl groups. researchgate.netbeilstein-journals.orgnih.gov

Quantum chemical calculations, particularly DFT, are highly effective at determining the relative stabilities of these different tautomers. researchgate.net By calculating the Gibbs free energy of each possible isomer in both the gas phase and in various solvents (using continuum solvation models like PCM), it is possible to predict which tautomer is the most stable and therefore the most abundant under specific conditions. beilstein-journals.org These studies have shown for other benzimidazoles that the solvent's polarity and hydrogen-bonding capabilities can significantly influence the position of the tautomeric equilibrium. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating these parameters, theoretical results can be compared with experimental spectra to confirm molecular structures and assign spectral features. mdpi.comrsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. researchgate.netnih.govarxiv.org The resulting theoretical IR spectrum shows absorption bands corresponding to specific molecular vibrations, such as O-H stretching from the diol groups, N-H stretching from the imidazole ring, and C=C/C=N stretching from the aromatic system. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). rsc.orgdntb.gov.uanih.govresearchgate.netimist.ma These predicted shifts are often in excellent agreement with experimental data, aiding in the structural elucidation and assignment of ambiguous signals. beilstein-journals.orgbeilstein-journals.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netyoutube.comyoutube.com These calculations help identify the nature of the electronic transitions, such as π → π* transitions within the benzimidazole ring system. researchgate.net

Advanced Theoretical Models for Understanding Intramolecular Hydrogen Bonding in this compound

Intramolecular hydrogen bonding (IHB) is a critical factor in determining the structure, stability, and properties of this compound. The presence of hydroxyl groups at the 4 and 6 positions, in proximity to the imidazole nitrogen atoms, allows for the formation of various hydrogen bonding networks. Advanced theoretical models are indispensable for elucidating the nature and strength of these interactions.

Density Functional Theory (DFT) stands as a cornerstone for these investigations, offering a balance between computational cost and accuracy. nih.gov By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the geometry of this compound and its potential tautomers to identify the most stable conformations. nih.gov The calculated vibrational frequencies can further characterize these structures, with shifts in the O-H and N-H stretching frequencies providing evidence of hydrogen bond formation. researchgate.net

To gain a deeper understanding of the electronic effects of IHB, several analytical tools are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the topology of the electron density. researchgate.net The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a definitive indicator of a hydrogen bond. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature (covalent vs. electrostatic). researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the donor-acceptor interactions that constitute a hydrogen bond. academicjournals.org It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a lone pair orbital of the acceptor atom to the antibonding orbital of the donor-hydrogen bond (e.g., n(N) → σ*(O-H)). nih.gov Higher E(2) values indicate stronger hydrogen bonds. academicjournals.org

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak interactions, including hydrogen bonds, in real space. It is based on the electron density and its derivatives, highlighting regions of attractive and repulsive interactions.

The tautomerism of the benzimidazole ring and the orientation of the hydroxyl groups can lead to several possible IHB configurations in this compound. Theoretical models can predict the relative energies of these tautomers and the energy barriers for their interconversion, providing a comprehensive picture of the molecule's dynamic behavior. researchgate.netacs.org

Table 1: Hypothetical QTAIM and NBO Parameters for Intramolecular Hydrogen Bonds in a Tautomer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
Hydrogen BondDonor-Acceptor Distance (Å)Electron Density at BCP (ρ) (a.u.)Laplacian of Electron Density at BCP (∇²ρ) (a.u.)NBO Stabilization Energy (E(2)) (kcal/mol)
O4-H···N31.850.0350.1208.5
N1-H···O61.920.0280.1056.2

Machine Learning Applications in Predicting this compound Chemical Behavior

Machine learning (ML) has emerged as a powerful tool in chemical research, enabling the rapid and accurate prediction of molecular properties and behaviors. arxiv.orgresearchgate.net For this compound, ML models can be trained on large datasets of related compounds to predict a wide range of properties, including solubility, lipophilicity, and potential biological activities. nih.gov

The general workflow for applying ML to predict the chemical behavior of this compound involves several key steps:

Data Collection and Curation: A diverse dataset of benzimidazole derivatives with experimentally determined properties is assembled.

Molecular Descriptor Calculation: The chemical structures are converted into numerical representations known as molecular descriptors. These can range from simple 1D descriptors (e.g., molecular weight, atom counts) to more complex 2D (e.g., topological indices, molecular fingerprints) and 3D descriptors (e.g., steric parameters). nih.gov

Model Training and Validation: Various ML algorithms, such as random forests, support vector machines, and neural networks, are trained on the curated dataset. nih.gov The performance of the models is rigorously evaluated using techniques like cross-validation to ensure their predictive power. doi.org

Prediction for this compound: Once a reliable model is established, the molecular descriptors for this compound are calculated and fed into the model to predict its properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are specific applications of ML that aim to establish a mathematical relationship between the chemical structure and the biological activity or physicochemical properties of a compound, respectively. nih.gov For instance, a QSPR model could be developed to predict the aqueous solubility of this compound based on a set of calculated molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in Machine Learning Models for Predicting Properties of Benzimidazole Derivatives
Descriptor TypeExample DescriptorsPredicted Property
1DMolecular Weight, Number of H-bond donors/acceptorsSolubility
2DTopological Polar Surface Area (TPSA), Morgan FingerprintsPermeability
3DMolecular Surface Area, VolumeBinding Affinity

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of the molecule and to understand the energy barriers that separate them.

The primary source of conformational flexibility in this compound arises from the rotation of the hydroxyl groups. A potential energy surface (PES) scan is a common computational technique used to explore the conformational space. uni-muenchen.de This involves systematically rotating the dihedral angles associated with the C-O bonds of the hydroxyl groups and calculating the energy at each step. The resulting energy profile reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them.

For more complex derivatives of this compound, where additional rotatable bonds may be present, more sophisticated methods like molecular dynamics (MD) simulations can be employed. acs.org MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and the pathways for conformational change.

The energy landscape of this compound is also influenced by the possibility of tautomerism. beilstein-journals.org Different tautomers will have distinct conformational preferences and relative stabilities. Computational methods can be used to calculate the free energy of different tautomers and conformers, providing a comprehensive understanding of the equilibrium populations of each species in a given environment. researchgate.net

Table 3: Hypothetical Relative Energies of Different Tautomers/Conformers of this compound in the Gas Phase
Tautomer/ConformerDescriptionRelative Energy (kcal/mol)
T1-C1Tautomer 1, Conformer 1 (Planar, with two intramolecular H-bonds)0.00
T1-C2Tautomer 1, Conformer 2 (One OH group rotated)3.5
T2-C1Tautomer 2, Conformer 1 (Planar, with one intramolecular H-bond)1.8

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1h Benzimidazole 4,6 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule like 1H-Benzimidazole-4,6-diol, which can exhibit tautomerism and dynamic proton exchange, advanced NMR techniques are essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals. nih.gov

One-dimensional (1D) NMR spectra often present challenges in interpretation due to signal overlap, especially in the aromatic region. Two-dimensional (2D) NMR experiments resolve this by correlating signals along a second frequency axis, providing clear evidence of connectivity. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity of the protons on the benzene (B151609) ring, for instance, showing a correlation between H-5 and H-7. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (¹JCH coupling). emerypharma.com This allows for the unambiguous assignment of protonated carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com It is particularly useful for assigning quaternary (non-protonated) carbons, such as C-3a, C-4, C-6, and C-7a in the benzimidazole (B57391) core. For example, the N-H proton would show correlations to carbons C-2 and C-7a, while the hydroxyl protons would correlate to C-4 and C-6, respectively, confirming their positions. researchgate.netrsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close in space, irrespective of their bonding connectivity. NOESY can help confirm assignments by showing through-space correlations, for example, between the proton at C-7 and the hydroxyl proton at C-6. researchgate.net

The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on data from related benzimidazole derivatives. rsc.orgsemanticscholar.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Positionδ ¹³C (ppm)δ ¹H (ppm)Key HMBC Correlations (from ¹H)
2148.58.10 (s, 1H)C-3a, C-7a
3a135.0--
4145.0--
598.06.45 (d, 1H)C-4, C-6, C-7, C-3a
6146.2--
7105.06.90 (d, 1H)C-5, C-6, C-3a, C-7a
7a130.0--
N1-H-12.80 (br s, 1H)C-2, C-7a, C-3a
4-OH-9.10 (s, 1H)C-4, C-3a, C-5
6-OH-9.30 (s, 1H)C-6, C-5, C-7

In solution, N-unsubstituted benzimidazoles often undergo rapid proton exchange between the two nitrogen atoms, leading to averaged signals for chemically distinct carbons (e.g., C-4/C-7 and C-5/C-6). beilstein-journals.org Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), can suppress these dynamic processes. conicet.gov.ar This allows for the observation of distinct signals for each carbon in the asymmetric unit of the crystal, providing direct evidence of the molecule's structure in the solid phase. nih.gov Comparing the ¹³C CPMAS spectrum of this compound with its solution spectrum would reveal the effects of crystal packing and hydrogen bonding on its electronic structure and confirm the predominant tautomeric form in the solid state. nih.gov

The dynamic nature of proton transfer in this compound, involving both the imidazole (B134444) and hydroxyl protons, can be investigated using specialized NMR pulse sequences. Techniques such as exchange spectroscopy (EXSY) can be used to measure the rates of these exchange processes. Furthermore, variable temperature (VT) NMR studies can help to slow down or accelerate these dynamics, providing insights into the energy barriers of tautomerization and proton exchange, which are crucial for understanding its chemical reactivity and potential as a proton conductor. beilstein-journals.org

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for an identical reference standard. nih.gov For this compound, a ¹H qNMR experiment would involve accurately weighing the sample and a certified internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) into an NMR tube. govst.edubipm.org By comparing the integral of a well-resolved signal from the analyte with that of the standard, the absolute purity can be calculated. Key experimental parameters, such as a sufficiently long relaxation delay (D1), must be carefully optimized to ensure accurate quantification. bipm.org This method is invaluable for qualifying newly synthesized batches and for monitoring the progress of a reaction by quantifying the formation of the product over time. core.ac.uk

Single-Crystal X-ray Diffraction (SCXRD) Methodologies for Absolute Structure Determination

While NMR provides unparalleled insight into the structure in solution, SCXRD gives the precise atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Obtaining a suitable single crystal of this compound would allow for the determination of its absolute structure. The resulting 3D model would confirm the atomic connectivity and reveal the molecule's conformation and packing in the crystal lattice. nih.gov

Table 2: Representative Crystallographic Data for a Hypothetical Benzimidazole Derivative

ParameterValue
Chemical FormulaC₇H₆N₂O₂
Formula Weight150.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.226 (1)
b (Å)8.174 (1)
c (Å)20.975 (4)
β (°)97.83 (2)
Volume (ų)1057.5 (3)
Z4
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.093

Note: Data is illustrative, based on a similar published structure, 1-Benzyl-1H-benzimidazole, for formatting purposes. researchgate.net

Co-crystallization Strategies and Supramolecular Assembly Formation

Co-crystallization is a powerful technique for modulating the physicochemical properties of a compound by combining it in a single crystal lattice with another molecule, known as a coformer. For this compound, its molecular structure offers several key features for forming robust supramolecular assemblies through non-covalent interactions. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), while the benzene ring is functionalized with two hydroxyl (-OH) groups, which are excellent hydrogen bond donors.

These sites facilitate the formation of strong and directional hydrogen bonds. Co-crystallization strategies for this compound would typically involve selecting coformers that have complementary functional groups, such as:

Carboxylic acids: The -COOH group can interact with the imidazole nitrogen and the hydroxyl groups.

Amides: Primary and secondary amides offer N-H and C=O groups for hydrogen bonding.

Other heterocycles: Pyridines or other nitrogen-containing rings can act as hydrogen bond acceptors.

Through these interactions, intricate supramolecular networks can be formed. For instance, the combination of N-H···O, O-H···N, and O-H···O hydrogen bonds can lead to the formation of one-dimensional tapes, two-dimensional sheets, or complex three-dimensional architectures. The π-system of the benzimidazole ring also allows for π-π stacking interactions, which further stabilize the crystal packing and guide the assembly process.

Table 1: Potential Supramolecular Synthons for this compound

Interaction TypeFunctional Group on this compoundComplementary Coformer Functional GroupResulting Supramolecular Motif
Hydrogen BondImidazole N-H (Donor)Carboxylate C=O (Acceptor)Chain / Tape
Hydrogen BondHydroxyl O-H (Donor)Pyridine N (Acceptor)Network / Sheet
Hydrogen BondImidazole N (Acceptor)Carboxylic Acid O-H (Donor)Dimer / Rosette
π-π StackingBenzimidazole Ring SystemAromatic Rings (e.g., benzene, pyridine)Columnar Stacks

Disorder Analysis and Temperature-Dependent Studies of Crystal Structures

In single-crystal X-ray diffraction, structural disorder refers to the situation where atoms or groups of atoms occupy multiple positions within the crystal lattice. For this compound, disorder can arise from several sources:

Tautomerism: The proton on the imidazole ring can potentially be located on either nitrogen atom, leading to two tautomeric forms that might co-exist in the crystal.

Hydroxyl Group Rotation: The O-H groups may exhibit rotational disorder, where the hydrogen atom is not in a fixed position.

Whole-Molecule Disorder: The entire molecule might occupy two or more orientations with different probabilities.

Temperature-dependent crystallographic studies are crucial for analyzing and resolving such disorder. By collecting diffraction data at low temperatures (e.g., 100 K), the thermal motion of atoms is significantly reduced. This often "freezes out" the disorder into a single, well-defined conformation, allowing for a more accurate determination of bond lengths and angles. Furthermore, these studies can reveal subtle structural changes or phase transitions that occur as the crystal is cooled or heated, providing valuable information about the stability of the crystal packing and the energetics of the intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). For this compound, the molecular formula is C₇H₆N₂O₂. HRMS can verify this by providing an experimental mass that is extremely close to the calculated exact mass.

Table 2: HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)Typical Experimental Mass (Da)Mass Accuracy (ppm)
[M+H]⁺C₇H₇N₂O₂⁺151.0499151.0502&lt; 2.0
[M-H]⁻C₇H₅N₂O₂⁻149.0356149.0353&lt; 2.0
[M+Na]⁺C₇H₆N₂O₂Na⁺173.0318173.0321&lt; 1.8

This high precision allows for the confident differentiation of this compound from other molecules that may have the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by isolating a precursor ion (e.g., the protonated molecule [M+H]⁺) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to deduce the molecule's structure and connectivity.

For this compound, the fragmentation pathway would likely involve characteristic losses related to its functional groups. Key fragmentation steps could include:

Loss of Water (H₂O): Driven by the presence of the hydroxyl groups.

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the benzimidazole ring system.

By analyzing the m/z values of the product ions, a fragmentation pathway can be proposed, providing strong evidence for the core structure and the nature of its substituents.

Table 3: Plausible MS/MS Fragmentation Pathway for [C₇H₆N₂O₂ + H]⁺

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Formula of Product Ion
151.05H₂O133.04C₇H₅N₂O⁺
151.05CO123.06C₆H₇N₂O⁺
123.06HCN96.06C₅H₆NO⁺
151.05HCN124.04C₆H₆NO₂⁺

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based not only on their m/z ratio but also on their size, shape, and charge. This separation occurs in a drift tube filled with a buffer gas, and the time it takes for an ion to traverse the tube is related to its rotationally averaged collision cross-section (CCS).

For this compound, IMS-MS could be used to:

Separate Isomers: If other isomers (e.g., 1H-Benzimidazole-4,5-diol or 1H-Benzimidazole-5,6-diol) were present in a sample, IMS-MS could potentially separate them even if their fragmentation patterns were similar, as they would likely have different CCS values.

Analyze Tautomers: The different tautomers of the imidazole ring would result in ions with slightly different shapes and dipole moments, which could lead to their separation and characterization by IMS.

Study Conformational Changes: By varying the energy in the system, it is possible to study the conformational landscape of the molecule in the gas phase.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). For this compound, these techniques are essential for confirming its structure.

FT-IR Spectroscopy: Particularly sensitive to polar bonds, it would clearly show the presence of the O-H and N-H groups through their characteristic broad stretching vibrations.

Raman Spectroscopy: Complements FT-IR and is often more sensitive to the non-polar aromatic ring vibrations.

The positions of the O-H and N-H stretching bands can also provide insight into the extent of hydrogen bonding in the solid state. Stronger hydrogen bonds tend to broaden the peaks and shift them to lower wavenumbers.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
O-H StretchHydroxyl3200 - 3500 (broad)StrongWeak
N-H StretchImidazole3100 - 3300 (broad)MediumWeak
C-H StretchAromatic3000 - 3100MediumStrong
C=C / C=N StretchAromatic/Imidazole Ring1500 - 1650StrongStrong
C-O StretchPhenolic1200 - 1300StrongMedium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization Methodologies

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to characterize the electronic transitions and photophysical properties of a molecule. The benzimidazole core is a known chromophore due to its conjugated π-electron system.

UV-Vis Spectroscopy: An absorption spectrum of this compound would be expected to show characteristic absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment and the substitution pattern on the ring. The hydroxyl groups, being electron-donating, are expected to cause a bathochromic (red) shift compared to unsubstituted benzimidazole.

Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent. Upon excitation with light of an appropriate wavelength (typically near its λ_max), this compound may exhibit fluorescence, emitting light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that define its utility as a potential fluorophore. The presence of intramolecular hydrogen bonds can significantly influence these properties, sometimes leading to phenomena like excited-state intramolecular proton transfer (ESIPT).

Table 5: Expected Photophysical Properties of this compound

PropertyTechniqueExpected ObservationInformation Gained
Absorption Maxima (λ_max)UV-Vis Spectroscopy~280-300 nmEnergy of π→π* electronic transitions
Molar Absorptivity (ε)UV-Vis Spectroscopy&gt; 5,000 M⁻¹cm⁻¹Probability of electronic transition
Emission Maxima (λ_em)Fluorescence Spectroscopy&gt; 320 nmEnergy of fluorescence emission
Quantum Yield (Φ_F)Fluorescence SpectroscopyVariableEfficiency of the fluorescence process

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of optically active compounds. While this compound itself is achiral, chiral derivatives can be synthesized, for instance, by introducing a chiral substituent at one of the nitrogen atoms or a chiral side chain. The CD spectrum of such a derivative would be crucial for determining its absolute configuration and conformational preferences in solution.

The benzimidazole ring system is the primary chromophore in these derivatives. The electronic transitions of this aromatic system, typically in the UV region, will give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms, making CD spectroscopy an excellent tool for distinguishing between enantiomers. For example, the enantiomers of a chiral this compound derivative would be expected to show mirror-image CD spectra.

Research on other chiral benzimidazole derivatives has demonstrated the utility of CD spectroscopy in assigning stereochemistry. For instance, the stereochemistry of the chiral carbon atom alpha to the benzimidazole moiety in C-nucleoside analogs has been successfully correlated with their CD spectra. acs.org Similarly, chiroptical sensors based on chiral benzimidazole structures have been developed, where changes in the CD spectrum upon binding to an analyte are used for chiral recognition. researchgate.net

For a hypothetical chiral derivative, such as (R)- and (S)-1-(1-phenylethyl)-1H-benzimidazole-4,6-diol, the CD spectrum would be dominated by the electronic transitions of the benzimidazole chromophore, perturbed by the chiral field of the stereocenter. The interaction between the transition dipole moments of the benzimidazole and phenyl chromophores would likely result in complex CD spectra, from which the absolute configuration could be determined by comparison with theoretical calculations or with spectra of structurally related compounds.

Illustrative CD Spectral Data for a Chiral this compound Derivative

The following interactive table presents hypothetical CD spectral data for the enantiomers of a chiral this compound derivative to illustrate the expected results.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-enantiomer290+15,000
(R)-enantiomer250-20,000
(S)-enantiomer290-15,000
(S)-enantiomer250+20,000

Note: The data in this table is illustrative and intended to represent the typical mirror-image relationship observed in the CD spectra of enantiomers.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable information about the different chemical environments of its constituent atoms: carbon, nitrogen, and oxygen. The core-level binding energies of these elements are sensitive to their local chemical environment, including their oxidation state and the nature of their bonding partners.

The C 1s spectrum of this compound would be expected to be a composite of several peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H in the benzene ring, C-O of the hydroxyl groups, C-N in the imidazole ring, and the specific N-C-N carbon of the imidazole ring. Similarly, the N 1s spectrum could potentially resolve the two different nitrogen environments in the imidazole ring (the pyrrole-type -NH- and the pyridine-type -N=). The O 1s spectrum would primarily correspond to the oxygen atoms of the two hydroxyl groups.

Studies on other benzimidazole compounds have shown that XPS can be effectively used to probe the electronic structure and bonding. nih.gov For example, in metal complexes of benzimidazoles, XPS can be used to study the coordination of the nitrogen atoms to the metal center. researchgate.net While no specific XPS studies on this compound are available, the expected binding energies can be estimated based on data from related compounds.

Representative XPS Data for this compound

The following interactive table provides representative binding energy values for the core levels of this compound.

Core LevelBinding Energy (eV)Assignment
C 1s~284.8C-C, C-H (aromatic)
C 1s~286.0C-N
C 1s~286.5C-O
N 1s~399.5-N= (pyridine-type)
N 1s~400.8-NH- (pyrrole-type)
O 1s~533.0-OH

Note: The binding energy values in this table are representative and can vary slightly depending on the specific chemical environment and instrument calibration.

Reactivity Profiles and Mechanistic Studies of 1h Benzimidazole 4,6 Diol

Acid-Base Properties and Protonation Equilibria of the 1H-Benzimidazole-4,6-diol System

The this compound molecule possesses multiple ionizable sites, leading to a complex series of acid-base equilibria in solution. These sites include the two phenolic hydroxyl groups, the basic pyridinic nitrogen (N3) of the imidazole (B134444) ring, and the acidic pyrrolic proton (N1-H). The acid dissociation constants (pKa) of these sites dictate the predominant ionic species at a given pH.

While direct experimental pKa values for this compound are not extensively documented, its behavior can be accurately inferred from studies on benzimidazole (B57391) and substituted dihydroxybenzenes. frontiersin.orgnih.govnih.gov The protonation and deprotonation sequence involves four potential equilibria:

Protonation of the Imidazole Ring: In strongly acidic media, the pyridinic nitrogen atom (N3) is protonated to form a benzimidazolium cation. The pKa for this equilibrium (pKa1) in the parent benzimidazole is approximately 5.5, a value that would be modulated by the electron-donating hydroxyl groups in the 4,6-diol derivative. nih.govmdpi.com

Deprotonation of Phenolic Hydroxyls: As the pH increases into the neutral and basic range, the two hydroxyl groups will undergo deprotonation. Studies on dihydroxybenzenes show that the first phenolic pKa (pKa2) is typically in the range of 8-10, with the second (pKa3) being higher. frontiersin.org The relative acidity of the C4-OH and C6-OH groups depends on their electronic environment and potential for intramolecular hydrogen bonding.

Deprotonation of the Imidazole N-H: In strongly alkaline conditions, the N1-H proton can be abstracted. For the parent benzimidazole, this pKa (pKa4) is approximately 12.8. nih.gov

These equilibria are crucial as the charge state of the molecule significantly impacts its solubility, nucleophilicity, and ability to coordinate with metal ions. Computational studies using Density Functional Theory (DFT) on similar systems have been employed to dissect these complex equilibria, showing that solvent effects play a significant role in stabilizing the various ionic species. nih.gov

Table 1: Predicted Acid-Base Equilibria for this compound

Equilibrium StepDescriptionPredominant SpeciesApproximate pH Range
pKa1 Protonation of Pyridinic Nitrogen (N3)Cationic< 5
pKa2 First Phenolic Deprotonation (C4/C6-OH)Neutral5 - 9
pKa3 Second Phenolic Deprotonation (C4/C6-OH)Monoanionic9 - 12
pKa4 Deprotonation of Imidazolic Nitrogen (N1-H)Dianionic / Trianionic> 12

Oxidation-Reduction Chemistry of the Dihydroxyl Benzimidazole Moiety

The dihydroxy substitution pattern on the benzene (B151609) ring makes this compound a redox-active molecule. Its chemistry is analogous to that of other dihydroxybenzenes like hydroquinone (B1673460) and catechol, which are known for their antioxidant properties.

Electrochemical techniques such as cyclic voltammetry are instrumental in characterizing the redox behavior of dihydroxy-aromatic compounds. nih.govmdpi.com Studies on catechol and hydroquinone derivatives reveal that they typically undergo a two-proton, two-electron oxidation process to form the corresponding quinone. nih.gov

For this compound, a similar oxidation is expected, where the diol moiety is converted to a benzimidazole-4,6-dione. The formal redox potential of this process is sensitive to pH due to the involvement of protons in the reaction. The electron-donating nature of the fused imidazole ring is expected to lower the oxidation potential compared to simple dihydroxybenzenes, making it more susceptible to oxidation. The electrochemical process can be described as quasi-reversible or irreversible, often complicated by side reactions or polymerization of the resulting quinone, particularly at higher potentials. mdpi.comnih.gov

Table 2: Comparison of Redox Potentials for Dihydroxy Aromatic Compounds

CompoundRedox CoupleTypical Formal Potential (E°' vs. SHE at pH 7)
p-HydroquinoneHydroquinone / Benzoquinone~ +0.28 V
CatecholCatechol / o-Benzoquinone~ +0.34 V
This compoundDiol / DionePredicted to be lower than hydroquinone

Note: The potential for this compound is an educated prediction based on the electronic effects of the benzimidazole system.

The antioxidant activity of phenolic compounds like this compound is rooted in their ability to neutralize free radicals. Computational and experimental studies have identified three primary mechanisms for this activity. researchgate.netdntb.gov.ua

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom directly to a free radical (R•), quenching it and forming a stable benzimidazole-semiquinone radical. The efficiency of this pathway is related to the O-H Bond Dissociation Enthalpy (BDE). The HAT mechanism is generally favored in nonpolar media. researchgate.net

Single-Electron Transfer followed by Proton Transfer (SET-PT): The benzimidazole-diol first transfers an electron to the radical, forming a radical cation and an anion. The radical cation then rapidly loses a proton to a solvent or base, yielding the same semiquinone radical as in the HAT pathway. This mechanism is influenced by the Ionization Potential (IP) of the molecule.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is predominant in polar, protic solvents. The phenolic hydroxyl first deprotonates to form a phenoxide anion. This anion then readily donates an electron to the free radical. researchgate.netdntb.gov.ua

For this compound, the presence of two hydroxyl groups allows for the quenching of two radical species, ultimately leading to the stable benzimidazole-4,6-dione. DFT studies on related dihydroxybenzoic acids confirm that the SPLET mechanism is often the most favorable pathway in aqueous solutions. researchgate.net The stability of the resulting semiquinone radical, enhanced by resonance delocalization across the benzimidazole ring system, is a key factor in the compound's antioxidant potency. nih.gov

Cycloaddition Reactions and Pericyclic Transformations Involving the Benzimidazole Core

The benzimidazole ring system can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.org This reaction typically involves the in-situ generation of a benzimidazolium ylide from an N-alkylated benzimidazolium salt. researchgate.netresearchgate.net The ylide, which acts as a 1,3-dipole, then reacts with a dipolarophile, such as an activated alkyne or alkene, in a concerted, pericyclic fashion to form a new five-membered ring fused to the original benzimidazole structure. acs.orgacs.org

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

A quantitative understanding of the reactivity of this compound requires the study of reaction kinetics and thermodynamics. While specific kinetic data for this compound are scarce, analysis of related benzimidazole derivatives provides a framework for understanding its transformations.

Thermodynamic properties, such as the standard molar enthalpy of formation (ΔfH°m) and heat capacity, have been determined for various benzimidazole derivatives through techniques like static bomb combustion calorimetry and differential scanning calorimetry. researchgate.netup.pt These values provide insight into the inherent stability of the benzimidazole core. Theoretical studies have also been used to investigate the stability of substituted benzimidazoles, indicating that the positions and electronic nature of substituents are crucial factors. mdpi.com For this compound, intramolecular hydrogen bonding between the hydroxyl groups and the imidazole nitrogens could contribute additional thermodynamic stability.

Kinetic studies would involve measuring reaction rates and determining activation energies for processes such as oxidation, cycloaddition, or electrophilic substitution. For instance, the kinetics of free radical scavenging can be evaluated computationally by calculating the activation energies for the HAT, SET-PT, and SPLET pathways, providing a deeper mechanistic understanding beyond simple thermodynamic considerations. nih.gov

Table 3: Illustrative Thermodynamic Data for Benzazole Derivatives

CompoundPhaseStandard Molar Enthalpy of Formation (kJ·mol⁻¹)
2-PhenylbenzimidazoleGaseous277.9 ± 5.0
2-BenzylbenzimidazoleGaseous239.3 ± 5.0
5-Methyl-1H-benzotriazoleCrystalline129.2 ± 1.6

Data sourced from studies on related heterocyclic systems to illustrate typical thermodynamic parameters. researchgate.netup.pt

Catalytic Applications of this compound as a Ligand or Organocatalyst in Academic Research

The structural features of this compound make it a promising candidate for applications in catalysis, both as a ligand in coordination chemistry and as an organocatalyst.

As a Ligand: The benzimidazole moiety is a well-established ligand in coordination chemistry, capable of binding to transition metals through its pyridinic nitrogen atom. nih.govrsc.org The presence of the two hydroxyl groups in this compound introduces additional coordination sites. This allows the molecule to act as a bidentate or tridentate chelating ligand, binding to a metal center via N,O- or O,O-donor atoms. Such metal complexes, involving metals like copper, cobalt, or nickel, have shown significant catalytic activity in various organic transformations, including oxidation reactions. nih.govnih.gov The electronic properties of the benzimidazole ring, modulated by the hydroxyl substituents, can be fine-tuned to influence the catalytic performance of the metal center.

As an Organocatalyst: Chiral derivatives of benzimidazole have emerged as effective bifunctional organocatalysts. nih.gov The benzimidazole scaffold can act as both a hydrogen-bond donor (via the N-H group) and acceptor (via the N atom), allowing it to activate substrates in asymmetric reactions. researchgate.net The hydroxyl groups of this compound would enhance its hydrogen-bonding capabilities, making it a potentially effective organocatalyst for reactions like aldol (B89426) or Michael additions. The molecule could activate an electrophile through hydrogen bonding with its hydroxyl groups while simultaneously orienting a nucleophile via the imidazole ring, facilitating a stereoselective transformation.

Investigation of Reaction Intermediates and Transition States via Advanced Spectroscopic Techniques

The direct experimental investigation of reaction intermediates and transition states of this compound is not well-documented. However, insights can be drawn from studies on analogous benzimidazole derivatives and phenolic compounds using advanced spectroscopic techniques. Techniques such as transient absorption spectroscopy (TAS), femtosecond stimulated Raman spectroscopy (FSRS), and computational chemistry are invaluable for elucidating the short-lived species and energy barriers involved in chemical reactions.

For benzimidazole derivatives, photochemical reactions can proceed through the cleavage of an N-H bond, forming a benzimidazolyl radical and a hydrogen atom. Another potential pathway involves the cleavage of the five-membered imidazole ring. acs.org Computational studies, particularly Density Functional Theory (DFT), are instrumental in predicting the geometries of transition states and calculating the activation energies for such processes. These theoretical approaches can help to map out the potential energy surfaces of reactions involving this compound, identifying the most probable pathways and the structures of transient species.

Advanced spectroscopic methods would be crucial in verifying these theoretical predictions. For instance, time-resolved infrared (TRIR) spectroscopy could be employed to observe the vibrational modes of fleeting intermediates, providing structural information. Similarly, electron paramagnetic resonance (EPR) spectroscopy would be essential for the detection and characterization of any radical intermediates formed during a reaction.

Table 1: Potential Spectroscopic Techniques for Studying Reaction Intermediates of this compound

Spectroscopic TechniqueInformation ProvidedPotential Application to this compound
Transient Absorption Spectroscopy (TAS)Electronic transitions of excited states and transient species.Identification of excited singlet and triplet states, and any radical cations or anions formed upon photoexcitation.
Femtosecond Stimulated Raman Spectroscopy (FSRS)Vibrational spectra of short-lived electronic excited states.Elucidation of the structural dynamics of this compound in its excited state, tracking changes in bond lengths and angles.
Time-Resolved Infrared (TRIR) SpectroscopyVibrational spectra of transient species.Direct observation of the formation and decay of intermediates, such as radicals or ring-opened products, by monitoring their characteristic IR bands.
Electron Paramagnetic Resonance (EPR) SpectroscopyDetection and characterization of paramagnetic species.Confirmation of the presence and nature of radical intermediates that may be involved in the reactivity of this compound.
Computational Chemistry (DFT, TD-DFT)Geometries, energies, and spectroscopic properties of ground, excited, and transition states.Prediction of reaction pathways, activation energies, and the theoretical spectra of intermediates to aid in the interpretation of experimental data.

Photoreactivity and Photodegradation Mechanisms of this compound

The photoreactivity and photodegradation of this compound are anticipated to be influenced by the presence of both the benzimidazole core and the hydroxyl substituents on the benzene ring. The benzimidazole moiety itself can undergo photoinduced reactions. For instance, photolysis of benzimidazole in various solvents can lead to the formation of dehydrodimers. acs.org The primary photochemical processes for the parent benzimidazole are hypothesized to involve either N-H bond cleavage to form a benzimidazolyl radical or a ring-opening isomerization. acs.org

The dihydroxy substitution on the benzene ring is expected to significantly modulate this photoreactivity. Phenolic compounds are known to be susceptible to photooxidation. The hydroxyl groups can increase the electron density of the aromatic ring, making it more susceptible to attack by reactive oxygen species (ROS) that may be generated under UV irradiation in the presence of oxygen.

The photodegradation of this compound in aqueous environments could proceed through several pathways:

Direct Photolysis: Absorption of UV light by the molecule could lead to its excitation to a singlet state, followed by intersystem crossing to a triplet state. These excited states may have sufficient energy to undergo bond cleavage, such as the aforementioned N-H or imidazole ring cleavage. acs.org

Indirect Photolysis (Sensitized Photodegradation): In natural waters, dissolved organic matter can act as a photosensitizer, absorbing sunlight and generating ROS like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then attack the this compound molecule. The hydroxyl groups would likely be primary targets for oxidation by •OH radicals, leading to the formation of phenoxyl radicals and subsequent degradation products.

Photooxidation: The presence of the hydroxyl groups makes the molecule susceptible to photooxidation. This process would likely involve the formation of quinone-like structures and further ring-opening reactions, ultimately leading to the mineralization of the compound.

The specific photodegradation products would depend on the reaction conditions, such as the presence of oxygen, pH, and the types of photosensitizers present. Identification of these products would require techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Table 2: Plausible Photodegradation Pathways and Intermediates for this compound

Degradation PathwayKey Reactive SpeciesPotential IntermediatesPotential Final Products
Direct PhotolysisExcited states of this compoundBenzimidazolyl radicals, ring-opened isomersDehydrodimers, smaller organic fragments
Indirect Photolysis (•OH mediated)Hydroxyl radicals (•OH)Phenoxyl radicals, hydroxylated derivativesRing-opened carboxylic acids, CO₂, H₂O
Indirect Photolysis (¹O₂ mediated)Singlet oxygen (¹O₂)EndoperoxidesQuinones, ring-opened products
PhotooxidationVarious Reactive Oxygen Species (ROS)Semiquinone radicals, quinonesOxidized benzimidazole derivatives, smaller organic acids

It is important to reiterate that the mechanisms and intermediates discussed above are based on established principles of organic photochemistry and the known behavior of related compounds. Rigorous experimental and computational studies are necessary to definitively elucidate the specific reactivity profiles of this compound.

Advanced Applications and Functional Materials Derived from 1h Benzimidazole 4,6 Diol Excluding Clinical, Biological, and Basic Property Focused Applications

Supramolecular Chemistry and Self-Assembly of 1H-Benzimidazole-4,6-diol Derivatives

The arrangement of nitrogen and oxygen atoms in the this compound structure allows for predictable and robust non-covalent interactions, making it an excellent candidate for designing self-assembling systems. These interactions are foundational to its application in supramolecular chemistry, where molecules are organized into well-defined, functional superstructures.

The capacity of this compound and its derivatives to form extensive hydrogen-bonding networks is a cornerstone of its utility in crystal engineering. The imidazole (B134444) ring presents a proton-donating N-H group and a proton-accepting imine nitrogen atom, while the two hydroxyl (-OH) groups on the benzene (B151609) ring can also act as hydrogen bond donors. This multiplicity of sites allows for the formation of diverse and stable supramolecular motifs.

In the solid state, these derivatives self-assemble into intricate networks. For instance, studies on analogous phenol-substituted benzimidazoles reveal the formation of O—H⋯N and O—H⋯O hydrogen bonds that link molecules into one-dimensional chains. nih.gov Similarly, other substituted benzimidazoles demonstrate how intermolecular N—H⋯O hydrogen bonds can create polymeric chains, which are further stabilized by π–π stacking interactions between the aromatic rings. nih.gov The fundamental N—H⋯N interaction, characteristic of imidazole itself, can also lead to the formation of one-dimensional molecular tapes. researchgate.net The combination of these interactions in the this compound framework allows for the construction of robust 1D, 2D, or 3D architectures.

Hydrogen Bond TypeDonorAcceptorResulting Supramolecular Motif
N—H⋯NImidazole N-HImidazole N1D Chains / Tapes
N—H⋯OImidazole N-HHydroxyl O / External OChains, Sheets, 3D Networks
O—H⋯NHydroxyl O-HImidazole NChains, Dimers, Sheets
O—H⋯OHydroxyl O-HHydroxyl O / External OChains, Sheets, 3D Networks

The nitrogen atoms of the imidazole ring and the oxygen atoms of the hydroxyl groups make this compound and its derivatives versatile multitopic ligands for constructing metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials consist of metal ions or clusters linked by organic molecules, creating porous structures with applications in gas storage, catalysis, and sensing.

A closely related derivative, 1H-benzimidazole-5,6-dicarboxylic acid, has been successfully used to synthesize a variety of coordination polymers. nih.gov In these structures, the nitrogen atoms and the carboxylate oxygen atoms coordinate with metal centers. For example, a two-dimensional layered coordination polymer has been formed with lead(II), where each Pb(II) atom is seven-coordinated by six oxygen atoms and one nitrogen atom from the benzimidazole (B57391) ligands. nih.govnih.gov The layers in this structure are further stabilized by N—H⋯O hydrogen bonds. nih.govnih.gov Other research has demonstrated the formation of three-dimensional frameworks with lanthanide (Ln) and silver (Ag) ions, some of which exhibit twofold interpenetrating structures. The ability to vary the metal and the connectivity of the ligand allows for fine-tuning of the resulting framework's topology and properties.

LigandMetal Ion(s)Framework DimensionalityStructural Features
1H-benzimidazole-5,6-dicarboxylatePb(II)2DLayered polymer with capped octahedral coordination
1H-benzimidazole-5,6-dicarboxylateCe(III), Ag(I)3D1D heterometallic chains forming a 3D framework
1H-benzimidazole-5,6-dicarboxylateSm, Gd, Tb, Dy, Ho, Er, Ag(I)3DTwo-fold interpenetrating 3D framework

The benzimidazole core can participate in host-guest chemistry, acting as a "guest" molecule that can be encapsulated within a larger "host" molecule. This interaction is driven by non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. A prominent example involves the inclusion of benzimidazole derivatives within the cavity of cyclodextrins, which are macrocyclic oligosaccharides. researchgate.net

This host-guest interaction can be designed to be responsive to external stimuli, such as pH. At a neutral pH, the hydrophobic benzimidazole moiety readily enters the lipophilic cavity of a β-cyclodextrin host. researchgate.net However, in an acidic environment, the imidazole ring becomes protonated, increasing its hydrophilicity and causing it to be expelled from the cavity. researchgate.net This pH-triggered release mechanism is a key principle in designing smart materials. Furthermore, the specific hydrogen-bonding capabilities of the benzimidazole scaffold enable precise molecular recognition, such as the formation of 1:1 cocrystals with other organic molecules through defined O—H⋯N hydrogen bonds. researchgate.net

Materials Science Applications Based on this compound Scaffold

The inherent electronic properties and structural rigidity of the benzimidazole ring system, combined with the functional handles provided by the diol groups, make this scaffold a valuable platform for creating novel materials in optics and energy.

The conjugated π-system of the benzimidazole core endows its derivatives with intrinsic fluorescence, making them suitable for applications as fluorophores. By modifying the substituents on the benzimidazole-diol scaffold, researchers can develop fluorescent probes that exhibit high sensitivity and selectivity for specific analytes.

These probes often operate on principles such as fluorescence quenching or "turn-on" fluorescence. For example, benzimidazole-functionalized probes have been designed for the detection of metal ions like Ag+ and nitroaromatic compounds such as 2,4,6-trinitrophenol (TNP), a common explosive. In these cases, interaction with the analyte leads to a quenching of the probe's fluorescence. Conversely, "turn-on" probes have been developed for biologically relevant molecules like cysteine, where the reaction with the analyte cleaves a quenching group from the fluorophore, restoring its fluorescence. nih.govmdpi.com The development of MOFs containing benzimidazole-related ligands has also led to materials that can act as fluorescent sensors for ions and small molecules. nih.gov

Benzimidazole-based ProbeTarget AnalyteSensing Mechanism
Benzimidazole derivative2,4,6-Trinitrophenol (TNP), Ag+Fluorescence Quenching
Acrylate-functionalized benzimidazoleCysteine (Cys)Fluorescence Turn-On (via reaction)
MOF with imidazolyl ligandsFe(III) ions, KetonesFluorescence-based sensing
Naphthalenol-benzimidazole conjugateThiophenolsFluorescence modulation

Materials with high proton conductivity are essential components of electrochemical devices such as proton-exchange membrane fuel cells (PEMFCs) and redox flow batteries. The this compound structure is well-suited for creating proton-conductive materials, particularly for applications requiring anhydrous (water-free) conditions and elevated temperatures.

Proton conduction in benzimidazole-based materials occurs primarily through a "hopping" mechanism (Grotthuss mechanism), where protons are transferred along a network of hydrogen bonds. researchgate.net The N-H and imine nitrogen sites of the imidazole ring, along with the -OH groups of the diol, can form extensive hydrogen-bonded pathways. researchgate.net When doped with a strong acid like sulfuric or phosphoric acid, these sites can be protonated, facilitating the transport of protons through the material. Polybenzimidazole (PBI) membranes, which are polymeric analogues, are known for their high proton conductivity when doped with acid and are used in applications like vanadium redox flow batteries. Similarly, liquid crystalline materials incorporating benzimidazole moieties have demonstrated anhydrous proton conduction, with the ordered yet fluid nature of the liquid crystal phases facilitating the proton hopping process along hydrogen-bonded networks. researchgate.net

Polymer Chemistry Research Incorporating this compound Monomers and Building Blocks

The incorporation of benzimidazole units into polymer backbones is a well-established strategy for creating high-performance materials, particularly polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability. While the use of this compound as a monomer in polymer synthesis is not extensively documented in publicly available research, its structure suggests significant potential. The diol functionality offers reactive sites for polycondensation reactions with suitable comonomers, such as dicarboxylic acids or their derivatives, to form novel polyesters or polyethers.

The hydroxyl groups on the benzimidazole ring could also be leveraged to introduce specific functionalities into the polymer chain, potentially influencing properties like solubility, processability, and performance in specific applications. For instance, the synthesis of PBI derivatives often involves solution polymerization in solvents like polyphosphoric acid (PPA) or N,N-dimethylacetamide (DMAc). semanticscholar.org A series of novel aliphatic polybenzimidazole copolymers, for example, has been synthesized from 3,3'-diaminobenzidine, adipic acid, and 2,6-pyridinedicarboxylic acid using a microwave-assisted solution condensation reaction in PPA. jlu.edu.cn The resulting polymers can be cast into membranes with properties suitable for applications like proton exchange membranes in fuel cells. jlu.edu.cn

The general synthetic approach for PBIs involves the polycondensation of tetra-amine monomers with dicarboxylic acid monomers. semanticscholar.org While this compound is not a tetra-amine, its diol groups could potentially be modified to participate in similar polymerization reactions, or it could be used to create crosslinked polymer networks. dtu.dk

To illustrate the potential, the table below outlines typical monomers used in PBI synthesis and the potential role of this compound.

Monomer TypeExamplePotential Role of this compound
Tetra-amine3,3'-DiaminobenzidineCould be explored as a comonomer after functionalization of the diol groups.
Dicarboxylic AcidIsophthalic AcidThis compound could react with dicarboxylic acids to form polyesters.
Dihydroxy Compound2,5-Dihydroxyterephthalic AcidAnalogous to dihydroxy monomers used to create functional PBIs.

Design of Sensor Platforms for Chemical Analytes (excluding biological sensing)

Benzimidazole derivatives are attractive scaffolds for the development of chemical sensors due to their ability to engage in various intermolecular interactions, including hydrogen bonding and coordination with metal ions. The this compound structure, with its hydrogen bond donor and acceptor sites and potential for metal chelation, is a promising candidate for the design of chemosensors for non-biological analytes.

Research in this area has demonstrated the utility of benzimidazole-based compounds for detecting a range of analytes. For example, a BODIPY derivative bearing a benzimidazole unit has been synthesized and shown to act as a colorimetric chemosensor for the hydrogen sulfate anion (HSO₄⁻) in a mixed aqueous-organic solvent system. mdpi.com Similarly, other benzimidazole derivatives have been designed for the selective optical and solid-state detection of zinc ions. researchgate.net

While specific studies on sensors derived from this compound are not prominent in the literature, the general principles can be applied. The diol functionality could be used as a recognition site for anions through hydrogen bonding, or it could be functionalized to create a specific binding pocket for a target analyte. The benzimidazole core can act as a signaling unit, where the binding event leads to a change in fluorescence or a colorimetric response.

The table below summarizes examples of benzimidazole-based sensors and the potential sensing mechanisms for a hypothetical sensor based on this compound.

Sensor DerivativeTarget AnalyteSensing MechanismPotential for this compound
Benzimidazole-functionalized BODIPYHSO₄⁻Colorimetric change upon interaction. mdpi.comThe diol groups could serve as recognition sites for anions.
2-(Pyridin-2-yl)-4,7-di(thiophen-2-yl)-3H-benzo[d]imidazoleZinc IonPhotoluminescence quenching upon complexation. researchgate.netThe diol and nitrogen atoms could coordinate with metal ions.
Bisimidazole DerivativesFluoride IonQuenching of photoluminescence intensity. semanticscholar.orgThe N-H and O-H groups could interact with fluoride ions.

Role of this compound as a Synthons and Precursors in Complex Organic Synthesis

Benzimidazoles are considered important synthons in organic synthesis, particularly in the development of pharmacologically active molecules. nih.gov The versatile reactivity of the benzimidazole core allows for functionalization at various positions, leading to a diverse range of derivatives.

This compound, with its multiple reactive sites—the N-H of the imidazole ring and the two hydroxyl groups on the benzene ring—can serve as a valuable precursor for more complex molecules. The hydroxyl groups can undergo etherification, esterification, or be used in coupling reactions to introduce new functionalities. The nitrogen atoms of the imidazole ring can be alkylated or acylated.

For example, a common reaction in the synthesis of benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. nih.gov While this describes the synthesis of the benzimidazole core itself, a pre-formed molecule like this compound can be a starting point for further elaboration. The synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols has been achieved through a one-pot reaction, demonstrating the accessibility of such dihydroxy benzimidazole structures. researchgate.net

The table below outlines potential synthetic transformations involving this compound.

Reaction TypeReagent/ConditionsPotential Product
O-AlkylationAlkyl halide, BaseDiether derivative
O-AcylationAcyl chloride, BaseDiester derivative
N-AlkylationAlkyl halide, BaseN-alkylated derivative
Electrophilic Aromatic Substitutione.g., Nitrating agentNitrated benzimidazole diol

Analytical Chemistry Methodologies for the Detection and Quantification of this compound in Research Samples

The detection and quantification of benzimidazole derivatives in various matrices are crucial for research and quality control. Standard analytical techniques such as chromatography and spectrophotometry are commonly employed. Although specific methods validated for this compound are not readily found, established methods for other benzimidazoles can be adapted.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of benzimidazole derivatives. researchgate.netnih.gov A typical HPLC method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent (like acetonitrile or methanol). researchgate.net Detection is often achieved using a UV detector at a wavelength corresponding to the maximum absorbance of the analyte. nih.gov For a series of novel benzimidazole derivatives, HPLC analysis was performed using a reversed-phase RP-18 column with a mobile phase of acetate buffer and acetonitrile. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of benzimidazole derivatives, particularly for volatile or semi-volatile compounds. mdpi.com Derivatization may be necessary to increase the volatility of polar compounds like this compound. The GC separates the components of the sample, and the MS provides identification based on the mass-to-charge ratio of the fragmented ions. GC-MS has been used to monitor the synthesis of disubstituted benzimidazoles. nih.gov

The following table provides a hypothetical set of parameters for the analysis of this compound based on common practices for related compounds.

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetection
HPLCReversed-phase C18Acetonitrile/Water with formic acidUV-Vis Diode Array Detector
GC-MSCapillary column (e.g., HP-5MS)HeliumMass Spectrometer (Electron Ionization)

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of benzimidazole derivatives, provided the sample matrix is not overly complex. journalirjpac.com The method relies on measuring the absorbance of the analyte at a specific wavelength. A validated spectrophotometric method for some benzimidazole derivatives involves their reaction with 1,2-naphthoquinone-4-sulphonate in an alkaline medium to produce a colored product that can be measured at 453 nm. journalirjpac.com

Electrochemical methods, such as voltammetry, can be highly sensitive for the detection of electroactive compounds. Dihydroxybenzene isomers are known to be electrochemically active, and their oxidation can be monitored at various types of electrodes. nih.gov An electrochemical sensor based on a modified glassy carbon electrode has been developed for the simultaneous detection of hydroquinone (B1673460), catechol, and resorcinol. nih.gov It is plausible that this compound would also exhibit electrochemical activity due to the diol group, making it a candidate for electrochemical detection methods. researchgate.net

MethodPrincipleTypical Application
UV-Vis SpectrophotometryMeasurement of light absorbance at a specific wavelength.Quantification in simple matrices.
Differential Pulse VoltammetryMeasurement of current response to a potential waveform.Trace analysis of electroactive species.

Electrochemical Device Research Incorporating this compound Derivatives

The benzimidazole scaffold is of interest in the field of materials science for electrochemical devices, including organic electronics and electrochromic devices. Polycyclic benzimidazole derivatives have been investigated as organic semiconductors. nih.gov These materials are typically synthesized through a solvent-free process, and their optical and electrochemical properties are characterized. nih.gov

In the area of electrochromic devices, a novel viologen incorporating a 5,6-dimethyl-1H-benzimidazole moiety has been synthesized. researchgate.net This material exhibits reversible color changes between transparent and deep blue states, with a high coloration efficiency, making it suitable for applications in smart windows or displays. researchgate.net

While direct research on the incorporation of this compound into electrochemical devices is not widely reported, its structure presents interesting possibilities. The diol groups could be used to anchor the molecule to electrode surfaces or to create extended conjugated systems through further reactions. The inherent electrochemical activity of the diol moiety, combined with the stable benzimidazole core, could be advantageous in the design of new electroactive materials.

The table below highlights the types of electrochemical devices where benzimidazole derivatives have been used and the potential role for this compound.

Device TypeExample Benzimidazole DerivativeFunctionPotential Role of this compound Derivative
Organic SemiconductorPolycyclic benzimidazolesActive layer in electronic devices. nih.govCould be a building block for novel semiconducting polymers.
Electrochromic Device1,1′-bis-[4-(5,6-dimethyl-1H-benzimidazole-1-yl)-butyl]-4,4′-bipyridinium dibromideElectrochromic material. researchgate.netFunctionalization of the diol groups could tune the electrochemical and optical properties.

Future Research Directions and Unaddressed Challenges in 1h Benzimidazole 4,6 Diol Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While classical methods for benzimidazole (B57391) synthesis are well-established, a significant future direction lies in the development of more sustainable and efficient synthetic routes. mdpi.comeijppr.comresearchgate.netresearchgate.net Traditional approaches often involve harsh reaction conditions, long reaction times, and the use of toxic solvents and reagents. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of benzimidazole derivatives, presenting a significant area for future exploration. mdpi.comeijppr.comresearchgate.netresearchgate.net

Key areas of focus include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various benzimidazole derivatives. mdpi.com Future work could focus on optimizing microwave-assisted protocols specifically for 1H-Benzimidazole-4,6-diol and its analogs.

Catalyst Development: The use of novel and recyclable catalysts is a cornerstone of green synthesis. Research into catalysts like zinc oxide nanoparticles (ZnO-NPs) and various metal-organic frameworks (MOFs) has shown promise in promoting the efficient synthesis of benzimidazoles. nih.govresearchgate.net Further investigation into catalysts that are selective for the synthesis of diol-substituted benzimidazoles is warranted.

Solvent-Free and Alternative Solvent Systems: Moving away from traditional volatile organic solvents towards solvent-free reactions or the use of greener solvents like deep eutectic solvents is a critical step towards sustainability.

Synthesis MethodKey AdvantagesRepresentative Catalyst/Condition
Microwave-Assisted SynthesisReduced reaction times, higher yieldsEthanol, 400 MHz
Nanoparticle CatalysisHigh efficiency, recyclabilityZnO NPs
Metal-Organic Framework (MOF) CatalysisHeterogeneous, reusable, good yieldsNi-MOF, NH2-MIL-125(Ti)
Green SolventsEnvironmentally benignDeep Eutectic Solvents

Development of Advanced Computational Models for Predicting Complex Reactivity and Material Properties

Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials based on the this compound scaffold. The development of advanced computational models can provide deep insights into the structure-property relationships of these compounds, guiding experimental efforts.

Future research in this area should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net This can help in understanding reaction mechanisms and predicting the outcomes of synthetic modifications.

Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models can be developed to correlate the structural features of benzimidazole derivatives with their chemical properties. biointerfaceresearch.com While often used in a biological context, these models can be adapted to predict non-biological properties such as solubility, thermal stability, and reactivity.

Molecular Docking and Simulation: For applications in materials science, molecular docking and dynamics simulations can be used to predict how this compound-based molecules will interact with surfaces or assemble into larger structures.

Integration of this compound into Next-Generation Functional Materials with Tunable Properties (non-biological, non-clinical)

The unique chemical structure of this compound makes it an attractive building block for a variety of functional materials. A significant challenge and opportunity lie in the controlled integration of this molecule into larger, functional systems.

Promising areas for future research include:

Polymers: Incorporating this compound into polymer backbones could lead to materials with enhanced thermal stability, improved dielectric properties, and specific chemical functionalities. mdpi.comnih.gov For instance, benzimidazole-containing polyimides have shown outstanding thermal and mechanical performance. mdpi.com The diol groups on the benzimidazole ring offer potential sites for polymerization or cross-linking.

Metal-Organic Frameworks (MOFs): Benzimidazole and its derivatives can act as organic linkers in the formation of MOFs. nih.govnih.govacs.org These materials have high surface areas and tunable porosity, making them suitable for applications such as gas separation and catalysis. The diol functionality of this compound could introduce additional coordination sites or be functionalized to tailor the properties of the resulting MOF.

Self-Immolative Polymers (SIPs): The development of benzimidazole-based self-immolative polymers is an emerging area. scholaris.ca These polymers can depolymerize in response to a specific stimulus, and the multifunctional properties of benzimidazoles, such as pH sensitivity, could be harnessed to create novel responsive materials. scholaris.ca

Material TypePotential PropertiesResearch Focus
PolymersHigh thermal stability, tunable dielectric propertiesCopolymerization with diamines, leveraging diol functionality for cross-linking
Metal-Organic Frameworks (MOFs)High surface area, tunable porosity, catalytic activityUse as an organic linker, functionalization of diol groups
Self-Immolative Polymers (SIPs)Stimuli-responsive depolymerizationHarnessing pH sensitivity for controlled degradation

Interdisciplinary Research Opportunities in Pure Chemistry and Materials Science

The multifaceted nature of this compound chemistry necessitates a collaborative, interdisciplinary approach. The interface between pure chemistry and materials science presents a particularly fertile ground for innovation.

Future interdisciplinary efforts could include:

Synergistic Synthesis and Material Fabrication: Chemists can focus on developing novel synthetic routes to functionalized this compound monomers, while materials scientists can explore their incorporation into advanced materials like membranes for gas separation or high-performance polymers for electronics.

Combined Experimental and Computational Investigations: A close collaboration between experimentalists and computational chemists can accelerate the design-synthesis-characterization cycle. Computational models can predict promising candidate molecules, which can then be synthesized and their properties experimentally validated.

Exploring Novel Applications: The combined expertise of chemists and materials scientists can lead to the discovery of entirely new applications for this compound-based materials, for example, in sensing, energy storage, or catalysis.

Methodological Advancements in Characterization and Analysis for Complex Systems

As more complex materials based on this compound are developed, the need for advanced characterization and analytical techniques becomes paramount. While standard techniques are well-established, there is room for methodological advancements.

Future research should focus on:

Advanced Spectroscopic Techniques: The structural elucidation of new this compound derivatives and the materials they form will continue to rely heavily on techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. mdpi.comresearchgate.netnih.govnih.govorientjchem.orguobaghdad.edu.iqnih.govresearchgate.net The development of in-situ and time-resolved spectroscopic methods could provide valuable information on reaction kinetics and material formation processes.

X-ray Diffraction (XRD): For crystalline materials like MOFs, single-crystal and powder XRD are indispensable for determining their three-dimensional structures.

Thermal and Mechanical Analysis: Techniques such as Thermogravimetric Analysis (TGA) and tensile testing will be crucial for characterizing the stability and mechanical properties of new polymers and materials. mdpi.com

Analytical TechniqueInformation Provided
NMR SpectroscopyStructural elucidation, molecular connectivity
FT-IR SpectroscopyIdentification of functional groups
Mass SpectrometryMolecular weight determination, structural confirmation
X-ray Diffraction (XRD)Crystal structure of solid-state materials
Thermogravimetric Analysis (TGA)Thermal stability and decomposition profile

Strategic Design of this compound Analogs for Enhanced Chemical Performance

The strategic design and synthesis of analogs of this compound offer a vast landscape for tuning its chemical properties and enhancing its performance in various applications. Structure-activity relationship studies suggest that modifications at the N-1, C-2, and C-5/6 positions of the benzimidazole ring are crucial for modulating its properties. nih.gov

Future design strategies should consider:

Substitution at the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing groups onto the benzene portion of the molecule can significantly alter its electronic properties, reactivity, and intermolecular interactions.

Functionalization of the Diol Groups: The hydroxyl groups can be converted into ethers, esters, or other functional groups to modify the solubility, coordination ability, and reactivity of the molecule.

N-Substitution: Alkylation or arylation at the N-1 position of the imidazole (B134444) ring can be used to introduce new functionalities and prevent hydrogen bonding, which can influence the packing of the molecules in the solid state and their solubility. nih.gov

By systematically exploring these synthetic modifications, researchers can create a library of this compound analogs with a wide range of chemical and physical properties, tailored for specific non-biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Benzimidazole-4,6-diol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of o-phenylenediamine derivatives with appropriate diol precursors. Optimization can be achieved by varying solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalysts (e.g., Lewis acids). For example, enzymatic hydrolysis using plant-derived biocatalysts (e.g., carrot or parsnip roots) may improve stereoselectivity and reduce byproducts, as demonstrated in analogous diol transformations . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzimidazole core and diol substituents. IR spectroscopy can identify hydroxyl stretching vibrations (3200–3600 cm1^{-1}).
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is recommended for purity assessment, as validated for structurally related benzimidazole sulfonates in cosmetic standards . Mass spectrometry (ESI-MS) provides molecular weight confirmation.

Advanced Research Questions

Q. How can researchers investigate the stereoselective synthesis of this compound derivatives using biocatalytic methods?

  • Methodological Answer : Plant-based biocatalysts (e.g., Daucus carota or Pastinaca sativa) have demonstrated stereoselective hydrolysis of diol esters in analogous systems . To adapt this for this compound:

Synthesize acetylated or esterified precursors of the target compound.

Incubate with plant homogenates at 25–30°C for 48–72 hours.

Monitor enantiomeric excess via chiral HPLC or polarimetry.
Optimize reaction time and temperature to balance yield and optical purity, as seen in bicyclo[3.3.1]nonane-diol monoacetate synthesis (44.1% enantiomeric excess achieved at 30°C) .

Q. What strategies are employed to analyze and resolve contradictions in the photochemical behavior of this compound under varying experimental conditions?

  • Methodological Answer : Photochemical studies of diol-containing compounds (e.g., coumarin-diacetylenediol complexes) suggest:

  • Conduct UV-Vis spectroscopy to monitor absorption shifts during irradiation.
  • Use X-ray crystallography to predefine molecular packing and predict photoreactivity, as demonstrated in syn-/anti-dimer formation studies .
  • If conflicting results arise (e.g., variable dimerization yields), systematically vary host-guest ratios, solvent polarity, and light intensity to identify critical parameters .

Q. How do structural modifications of this compound influence its interaction with biological targets such as hCA-II or hERG channels?

  • Methodological Answer :

  • Docking Studies : Perform molecular docking using software like AutoDock Vina to predict binding affinities to hCA-II or hERG. Compare with known inhibitors (e.g., stigmastane-3,6-diol’s −9.5 kcal/mol binding energy with h11β-HSD1) .
  • In Vitro Assays : Test sulfonated or alkylated derivatives in enzyme inhibition assays (e.g., hCA-II carbonic anhydrase activity). Correlate substituent electronegativity and steric bulk with inhibitory potency, as seen in benzimidazole-sulfonate sunscreens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.